

# Unveiling CX1739: A Deep Dive into its Role as a Respiratory Stimulant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CX1739** is a novel, investigational small molecule that has garnered significant interest for its potential as a respiratory stimulant.[1][2] Classified as a low-impact ampakine, it acts as a positive allosteric modulator of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical evidence, and experimental methodologies related to **CX1739**'s role in respiratory modulation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of respiratory medicine, neuropharmacology, and critical care.

# **Core Mechanism of Action**

**CX1739** exerts its respiratory stimulant effects by modulating the activity of AMPA receptors, which are critical for fast excitatory synaptic transmission throughout the central nervous system, including the brainstem respiratory centers.[4][5] Unlike direct agonists, **CX1739** potentiates the response of AMPA receptors to the endogenous neurotransmitter glutamate.[1] [3] This positive allosteric modulation enhances excitatory signaling within the neuronal networks that control breathing, particularly in the pre-Bötzinger complex, the primary rhythm generator for inspiration.[1][6] The "low-impact" designation of **CX1739** signifies its ability to enhance AMPA receptor function without causing the excitotoxicity associated with some other ampakines.[3][7]



# **Signaling Pathway**

The binding of **CX1739** to a modulatory site on the AMPA receptor enhances the glutamate-induced influx of sodium (Na+) and calcium (Ca2+) ions into respiratory neurons. This augmented cation influx leads to a greater depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing and enhancing the overall excitability of the respiratory network. This, in turn, can counteract the depressive effects of agents like opioids on respiratory drive.





Click to download full resolution via product page

**CX1739** Signaling Pathway in Respiratory Neurons.

# **Preclinical Evidence**



# Reversal of Opioid-Induced Respiratory Depression in Rodents

A key preclinical study investigated the efficacy of **CX1739** in a rat model of opioid-induced respiratory depression.[1][8]

#### Experimental Protocol:

- Animal Model: Male Sprague-Dawley rats.[7]
- Induction of Respiratory Depression: A continuous intravenous infusion of the potent opioid alfentanil (250 µg/kg/min) was administered to induce significant respiratory depression.[1]
- Drug Administration: Following the establishment of respiratory depression, CX1739 was administered intravenously at doses of 5, 10, and 20 mg/kg.[1]
- Monitoring: Respiratory parameters, including frequency and minute volume, were continuously monitored using whole-body plethysmography.[1]

#### Quantitative Data Summary:

| Dose of CX1739 (IV) | Outcome on Minute<br>Volume                            | Statistical Significance |
|---------------------|--------------------------------------------------------|--------------------------|
| 5 mg/kg             | Partial reversal of respiratory depression             | Not specified            |
| 10 mg/kg            | Significant partial reversal of respiratory depression | p < 0.01                 |
| 20 mg/kg            | Complete reversal of respiratory depression            | p < 0.001                |

#### **Experimental Workflow:**





Click to download full resolution via product page

Preclinical Workflow for OIRD Reversal.

# Clinical Evidence Phase 2a Trial in Opioid-Induced Respiratory Depression (OIRD)

A Phase 2a clinical trial evaluated the safety and efficacy of **CX1739** in preventing respiratory depression induced by the potent opioid remifentanil in healthy volunteers.[9][10][11]

#### Experimental Protocol:

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]
- Participants: Healthy adult volunteers.[9]
- Intervention: Oral administration of CX1739 (300 mg, 600 mg, and 900 mg) or placebo.[11]
- OIRD Models:
  - Remifentanil Infusion: A continuous intravenous infusion of remifentanil to simulate postoperative opioid use.[9][10]
  - Remifentanil Bolus: A single intravenous bolus of remifentanil to model an overdose scenario.[9][10]
- Primary Endpoints: Safety and tolerability, and the effect of CX1739 on respiratory rate depression.[10]

Quantitative Data Summary:



| CX1739 Dose (Oral) | Effect on Respiratory Rate Depression (Infusion Model) | Statistical<br>Significance | Effect on<br>Respiratory<br>Depression (Bolus<br>Model) |
|--------------------|--------------------------------------------------------|-----------------------------|---------------------------------------------------------|
| 300 mg             | Significant reduction                                  | p < 0.05                    | No significant effect                                   |
| 600 mg             | No significant reduction                               | Not significant             | No significant effect                                   |
| 900 mg             | Significant reduction                                  | p < 0.01                    | No significant effect                                   |

# **Exploratory Study in Sleep Apnea**

An exploratory clinical study assessed the potential of **CX1739** in patients with obstructive sleep apnea (OSA).[12][13]

#### Experimental Protocol:

- Study Design: A double-blind, placebo-controlled pilot study.[13]
- Participants: 20 adults with moderate-to-severe OSA (16 received CX1739, 4 received placebo).[12]
- Intervention: A single oral dose of CX1739.[12]
- Assessment: Overnight polysomnography to measure various sleep and respiratory parameters.[12]

Quantitative Data Summary:



| Parameter                       | CX1739 Effect                   | Placebo Effect                 | Statistical<br>Significance |
|---------------------------------|---------------------------------|--------------------------------|-----------------------------|
| Apnea-Hypopnea<br>Index (AHI)   | No significant mean reduction   | -                              | Not significant             |
| AHI Responders (>40% reduction) | 20% (3/16)                      | 0% (0/4)                       | -                           |
| Apnea-Hypopnea Time (AHT)       | Average reduction of 21 minutes | Average increase of 12 minutes | p < 0.05                    |
| AHT Responders (>40% reduction) | 30% (5/16)                      | 0% (0/4)                       | -                           |
| Oxygen Saturation               | Statistically improved          | -                              | p < 0.05                    |

# **Pharmacokinetics and Safety**

Pharmacokinetic Profile: In both preclinical and clinical studies, **CX1739** has demonstrated favorable pharmacokinetic properties. In rats, it rapidly crosses the blood-brain barrier with a Tmax of approximately 2 minutes after intravenous administration.[3][7] In humans, the plasma half-life is approximately 8 hours.[13][14]

Safety and Tolerability: **CX1739** has been generally well-tolerated in clinical trials at doses up to 1200mg per day.[13][14] In preclinical safety studies in rats, no adverse events were detected at doses up to 2000 mg/kg.[1][8]

## **Conclusion and Future Directions**

**CX1739** represents a promising therapeutic candidate for the treatment of respiratory depression. Its novel mechanism of action as a low-impact AMPA receptor positive allosteric modulator offers a potential advantage over existing treatments. Preclinical studies have robustly demonstrated its ability to reverse opioid-induced respiratory depression. While clinical trial results have been mixed, they provide proof-of-concept for its respiratory stimulant effects in humans, particularly in scenarios of steady-state opioid administration.[11] Further larger-scale clinical trials are warranted to fully elucidate the efficacy and safety profile of **CX1739** in various patient populations, including those with central sleep apnea and other forms of



respiratory compromise. The continued investigation of **CX1739** and other ampakines may pave the way for a new class of therapies to address significant unmet needs in respiratory medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents | MDPI [mdpi.com]
- 2. CX1739 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Modulation of AMPA receptors by cAMP-dependent protein kinase in PreBötzinger complex inspiratory neurons regulates respiratory rhythm in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact and mechanism of ampakine CX1739 on protection against respiratory depression in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. respirerx.com [respirerx.com]
- 10. sec.gov [sec.gov]
- 11. biopharmadive.com [biopharmadive.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. respirerx.com [respirerx.com]
- 14. respirerx.com [respirerx.com]
- To cite this document: BenchChem. [Unveiling CX1739: A Deep Dive into its Role as a Respiratory Stimulant]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12721410#basic-understanding-of-cx1739-s-role-as-a-respiratory-stimulant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com